Succinimidyl 6-(biotinamido)hexanoate

描述

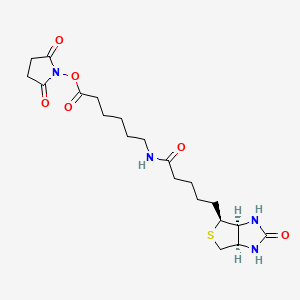

Succinimidyl 6-(biotinamido)hexanoate (CAS: 72040-63-2) is an amine-reactive biotinylation reagent widely used for conjugating biotin to proteins, peptides, or other biomolecules containing primary amines (e.g., lysine residues). Its structure includes a biotin moiety, a 6-aminohexanoic acid spacer arm (providing a 6-atom chain), and an N-hydroxysuccinimide (NHS) ester group that reacts with amines under mild conditions (pH 7–9) . The spacer reduces steric hindrance in downstream applications involving avidin or streptavidin binding, such as ELISA, Western blotting, and affinity purification . The compound is soluble in DMSO and typically stored at -20°C to maintain stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl 6-(biotinamido)hexanoate typically involves a multi-step process. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with a hexanoate derivative under optimized conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

化学反应分析

Types of Reactions

Succinimidyl 6-(biotinamido)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Biotinylation of Proteins

Overview:

Biotinylation is a critical technique for labeling proteins, enabling their detection and purification. Succinimidyl 6-(biotinamido)hexanoate reacts with amine groups on proteins to introduce biotin moieties.

Case Study:

In a study involving proCD (a protein), this compound was used to biotinylate the protein, allowing for subsequent analysis through surface plasmon resonance (SPR). The biotinylated proCD was immobilized on a streptavidin-coated sensor chip, demonstrating effective binding interactions that were quantitatively analyzed .

Immunoassays and Detection Systems

Overview:

This compound is extensively utilized in immunoassays, such as ELISA (enzyme-linked immunosorbent assay), where biotin-labeled antibodies can be detected using streptavidin-conjugated enzymes.

Application Example:

In a radioimmunotherapy model, poly-L-lysine was biotinylated using this compound, followed by labeling with radioactive isotopes for targeted therapy. The study showed high binding efficiency of the biotinylated constructs to tumor cells, indicating the reagent's effectiveness in enhancing therapeutic indices .

Cell Surface Labeling

Overview:

Biotinylation of cell surface proteins allows researchers to study cell interactions and signaling pathways. The compound's amine-reactivity enables specific labeling without disrupting cellular functions.

Research Findings:

In experiments involving cell lines, this compound was used to label surface proteins for flow cytometry analysis. This method provided insights into receptor expression levels and cellular responses to stimuli .

Overview:

Recent advancements have seen the use of this compound in holographic assays that measure binding interactions at the molecular level.

Study Insights:

A study demonstrated that biotin-labeled probes could be effectively analyzed using holographic video microscopy, providing real-time data on molecular interactions and binding kinetics .

作用机制

The mechanism of action of Succinimidyl 6-(biotinamido)hexanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

相似化合物的比较

Below is a detailed comparison of Succinimidyl 6-(biotinamido)hexanoate with structurally or functionally related biotinylation reagents and cross-linkers:

Table 1: Key Features of this compound and Analogues

Key Differentiators

Reactivity and Solubility: this compound requires organic solvents like DMSO for dissolution, limiting its use in aqueous environments. In contrast, sulfothis compound (sulfo-NHS-LC-biotin) is water-soluble due to its sulfonate group, making it ideal for labeling cell surface proteins without permeabilizing membranes . SANAH incorporates a photoactivatable aryl azide group, enabling UV-triggered cross-linking, which is absent in standard biotinylation reagents .

Spacer Arm Length: The 6-aminohexanoic acid spacer (13.5 Å) in this compound balances steric hindrance reduction and binding efficiency. Comparatively, Biotin-X-NHS offers a longer spacer (24.3 Å) for applications requiring greater distance between biotin and the target molecule .

Functional Versatility: Heterobifunctional reagents like N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate enable conjugation between amines and thiols, expanding utility in multi-step bioconjugation workflows . DSS is a homobifunctional NHS ester used for protein oligomerization studies, lacking biotin but sharing the NHS reactivity .

Biological Applications: this compound is preferred for stable biotinylation of antibodies and extracellular proteins (e.g., BTC-HA in cell lysate studies) . Sulfothis compound is critical for labeling membrane proteins (e.g., VLDL receptor) without disrupting cellular integrity .

Research Findings and Case Studies

- Cell Surface Labeling: Sulfothis compound was used to biotinylate cell surface BTC-HA in fibroblasts, enabling selective precipitation of membrane-bound proteins .

- Phage Display: this compound biotinylated TcdBUK1 toxin for phage panning, demonstrating its utility in high-throughput screening .

- Enzyme Inactivation: Sulfothis compound inactivated GAPDH on yeast cell walls, highlighting its role in studying enzyme localization .

生物活性

Succinimidyl 6-(biotinamido)hexanoate (NHS-LC-biotin) is a biotinylation reagent widely used in biochemical research to label proteins and other biomolecules. Its ability to form stable amide bonds with primary amines makes it an essential tool for various applications, including affinity purification, detection, and targeting in cellular assays. This article explores the biological activity of NHS-LC-biotin, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₃₀N₄O₆S

- Molecular Weight : 402.52 g/mol

- CAS Number : 83874-10-2

NHS-LC-biotin contains a long hydrophilic linker that enhances solubility and reduces steric hindrance when conjugated to biomolecules. This property is crucial for maintaining the biological activity of the labeled proteins.

The primary mechanism by which NHS-LC-biotin exhibits biological activity is through its ability to biotinylate proteins. The reaction occurs as follows:

- Activation of NHS Group : The succinimidyl group reacts with primary amines on proteins to form a stable amide bond.

- Biotin Binding : The biotin moiety allows for subsequent binding to streptavidin or avidin, which are proteins with high affinity for biotin.

This biotin-streptavidin interaction is utilized in various assays and experimental setups, enhancing sensitivity and specificity.

Applications in Research

NHS-LC-biotin is employed in numerous applications across different fields:

- Protein Labeling : Used to tag proteins for detection in Western blots or ELISA.

- Cell Surface Biotinylation : Allows for the study of membrane proteins by labeling them without permeabilizing cells .

- Targeted Drug Delivery : Biotinylated drugs can be directed to specific cells expressing avidin or streptavidin .

Case Study 1: Avidin Antibody Pretargeting

In a study evaluating pretargeting systems for tumor therapy, poly-L-lysine was biotinylated using NHS-LC-biotin. The resulting conjugate showed high binding affinity (85%-95%) to avidin, demonstrating the potential for targeted delivery of therapeutic agents . This approach highlights the utility of NHS-LC-biotin in enhancing the efficacy of cancer treatments.

Case Study 2: Probing Adenosine Receptors

Another study utilized biotinylated adenosine derivatives synthesized with NHS-LC-biotin to probe adenosine receptors. These derivatives displayed significant potency at A1-adenosine receptors, suggesting that biotinylation did not impair their biological activity . The results indicated that the conjugation maintained receptor binding capabilities, which is essential for functional assays.

Research Findings

A comprehensive evaluation of various studies reveals several key findings regarding the biological activity of NHS-LC-biotin:

These studies collectively demonstrate that NHS-LC-biotin is a versatile tool in biochemical research, facilitating various applications while preserving the biological activity of target molecules.

常见问题

Basic Research Questions

Q. How is Succinimidyl 6-(biotinamido)hexanoate used to biotinylate amine-containing biomolecules?

- Methodology :

Solubilization : Dissolve the reagent in anhydrous DMSO (25 mM stock) to avoid hydrolysis .

Reaction Conditions : Adjust the target protein or polymer (e.g., dextran derivatives like Dex-TA-NH2) to pH 7.5–9.0 (e.g., 0.1 M sodium bicarbonate buffer). Use a 5–20:1 molar excess of reagent to target amine groups .

Quenching : Add glycine (100 mM final concentration) or Tris buffer (pH 8.0) to terminate the reaction .

Purification : Dialyze against PBS or use gel filtration to remove unreacted biotin .

Q. What is the role of the 6-aminohexanoic acid (LC) spacer in this reagent?

- The 22.4 Å spacer minimizes steric hindrance between the biotin tag and streptavidin-binding partners, ensuring efficient detection in assays like ELISA or pull-downs . For example, in Dex-TA-biotin synthesis, the spacer enabled precise quantification of biotin incorporation via ¹H-NMR by resolving δ 2.13 ppm (6-aminohexanoate) and δ 6.6–6.98 ppm (biotin aromatic protons) .

Q. How should the reagent be stored to maintain stability?

- Store desiccated at -20°C in sealed containers. Avoid repeated freeze-thaw cycles. Prior to use, equilibrate to room temperature for 1 hour to prevent condensation .

Advanced Research Questions

Q. How can biotin incorporation efficiency be quantified post-conjugation?

- Analytical Methods :

- ¹H-NMR : Calculate the ratio of biotin aromatic protons (δ 6.6–6.98 ppm) to backbone protons (e.g., δ 4.0–5.8 ppm for dextran) .

- HABA Assay : Measure absorbance at 500 nm after displacing HABA dye with streptavidin-bound biotin .

- Streptavidin-Based Detection : Use flow cytometry or western blotting with streptavidin-HRP for cell-surface biotinylation validation .

Q. How do I optimize reaction conditions to avoid over-labeling or aggregation?

- Titration : Test molar ratios from 5:1 to 20:1 (reagent:protein) and assess activity via functional assays (e.g., ligand binding).

- pH Sensitivity : Ensure pH ≥ 8.0 for efficient NHS-ester reactivity with lysine residues. Below pH 7.5, hydrolysis dominates .

- Time Course : Monitor reaction progress at 25°C for 30–60 minutes; prolonged incubation (>2 hours) risks hydrolysis .

Q. What are common pitfalls in cell-surface protein biotinylation using this reagent?

- Incomplete Quenching : Residual reactive esters can label intracellular proteins. Quench with 0.1 M glycine and 0.2% BSA post-labeling .

- Solubility Limitations : Unlike sulfonated analogs (e.g., Sulfo-NHS-LC-Biotin), this reagent requires DMSO for solubilization, limiting aqueous compatibility .

Q. Comparative Analysis

Q. How does this compound compare to sulfonated alternatives (e.g., Sulfo-NHS-LC-Biotin)?

Q. Troubleshooting Guide

Low biotinylation efficiency: Potential causes and solutions

- Cause 1 : Inaccessible amines (e.g., buried lysine residues).

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29)/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHPGOONBRLCX-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992728 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72040-63-2 | |

| Record name | NHS-LC-Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimidyl-6-biotinamide hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072040632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。